3-(Azetidin-3-yl)pyridazine hydrochloride

Catalog No.
S12364981
CAS No.
1255531-15-7
M.F
C7H10ClN3
M. Wt
171.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Azetidin-3-yl)pyridazine hydrochloride

CAS Number

1255531-15-7

Product Name

3-(Azetidin-3-yl)pyridazine hydrochloride

IUPAC Name

3-(azetidin-3-yl)pyridazine;hydrochloride

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

InChI

InChI=1S/C7H9N3.ClH/c1-2-7(10-9-3-1)6-4-8-5-6;/h1-3,6,8H,4-5H2;1H

InChI Key

QMZRNHTYMAJSMJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NN=CC=C2.Cl

3-(Azetidin-3-yl)pyridazine hydrochloride is a chemical compound characterized by its unique structure, which includes a pyridazine ring and an azetidine moiety. Its molecular formula is C7H10ClNC_7H_{10}ClN with a molecular weight of approximately 171.63 g/mol. The compound is often utilized in medicinal chemistry due to its potential biological activities and applications in drug development .

The chemical reactivity of 3-(Azetidin-3-yl)pyridazine hydrochloride primarily involves nucleophilic substitutions and electrophilic additions due to the presence of the azetidine nitrogen and the pyridazine ring. These reactions can lead to the formation of various derivatives, which may enhance its pharmacological properties. For instance, reactions with alkyl halides can yield alkylated products, while reactions with acids can form salts, impacting solubility and bioavailability .

Research indicates that 3-(Azetidin-3-yl)pyridazine hydrochloride exhibits significant biological activity, including potential antimicrobial and antitumor properties. Preliminary studies suggest that it may act on specific biological pathways, possibly involving inhibition of certain enzymes or receptors. Its ability to penetrate biological membranes makes it a candidate for further investigation in pharmacology and toxicology .

Synthesis of 3-(Azetidin-3-yl)pyridazine hydrochloride can be achieved through several methods:

  • Cyclization Reactions: Combining azetidine derivatives with pyridazine precursors under acidic or basic conditions.
  • Substitution Reactions: Employing nucleophilic substitution techniques where azetidine acts as a nucleophile attacking electrophilic centers on pyridazine derivatives.
  • Multi-step Synthesis: A more complex approach involving multiple reaction steps to build the desired structure from simpler starting materials .

The applications of 3-(Azetidin-3-yl)pyridazine hydrochloride are diverse:

  • Pharmaceutical Development: Used as a building block in the synthesis of novel drugs targeting various diseases.
  • Research Tool: Serves as a reference compound in biological assays to evaluate new therapeutic agents.
  • Chemical Probes: Utilized in studies investigating biological mechanisms due to its unique structural features .

Interaction studies have shown that 3-(Azetidin-3-yl)pyridazine hydrochloride can interact with various biological targets, including enzymes and receptors involved in signaling pathways. Its ability to act as a substrate or inhibitor for certain proteins has been documented, providing insights into its mechanism of action and potential therapeutic uses . Furthermore, studies assessing its pharmacokinetic properties indicate that it is likely to cross biological barriers effectively, enhancing its suitability for drug development.

Several compounds share structural similarities with 3-(Azetidin-3-yl)pyridazine hydrochloride, which allows for comparative analysis:

Compound NameCAS NumberSimilarity Index
3-(Azetidin-3-yl)pyridine hydrochloride1446407-31-30.87
3-(Piperidin-4-yl)pyridine hydrochloride690261-73-50.87
N-Methyl-2-(pyridin-3-yl)ethanamine20173-24-40.86
2-(Azetidin-3-yl)pyridine hydrochloride206446-45-90.80
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride1255306-30-90.76

These compounds highlight the unique features of 3-(Azetidin-3-yl)pyridazine hydrochloride, particularly its distinct azetidine-pyridazine linkage, which may contribute to unique biological activities not found in its analogs .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

171.0563250 g/mol

Monoisotopic Mass

171.0563250 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-09

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